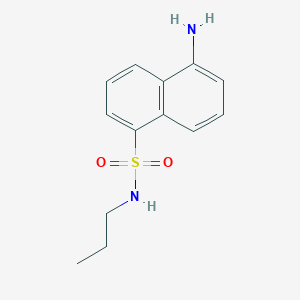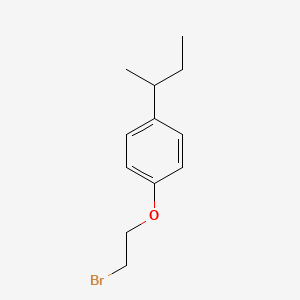![molecular formula C15H33KSi2 B12556570 potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane CAS No. 181210-88-8](/img/structure/B12556570.png)
potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane is a complex organosilicon compound It is characterized by the presence of tert-butyl groups and dimethylsilyl groups attached to a prop-1-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable prop-1-enyl precursor in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different oxidation states.
Substitution: The tert-butyl and dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce silanes with different oxidation states. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials.
Biology: The compound can be used in the development of silicon-based biomolecules for various biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism by which potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane exerts its effects involves interactions with molecular targets through its silyl and tert-butyl groups. These interactions can influence the reactivity and stability of the compound, making it suitable for various applications. The molecular pathways involved depend on the specific context in which the compound is used, such as catalysis or material synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: A precursor used in the synthesis of potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane.
Potassium tert-butoxide: A base commonly used in the synthesis of organosilicon compounds.
tert-Butyl(dimethyl)silyl ether: A related compound with similar structural features but different reactivity.
Uniqueness
This compound is unique due to its combination of tert-butyl and dimethylsilyl groups attached to a prop-1-enyl chain. This unique structure imparts specific chemical properties, such as high thermal stability and resistance to oxidation, making it valuable for various applications in research and industry .
Properties
CAS No. |
181210-88-8 |
|---|---|
Molecular Formula |
C15H33KSi2 |
Molecular Weight |
308.69 g/mol |
IUPAC Name |
potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane |
InChI |
InChI=1S/C15H33Si2.K/c1-14(2,3)16(7,8)12-11-13-17(9,10)15(4,5)6;/h11-13H,1-10H3;/q-1;+1 |
InChI Key |
JRNDLNROALGEOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)[CH-]C=C[Si](C)(C)C(C)(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)

![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)

![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)





![5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol](/img/structure/B12556522.png)
![[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)](/img/structure/B12556529.png)

![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12556545.png)
